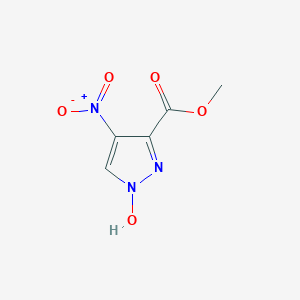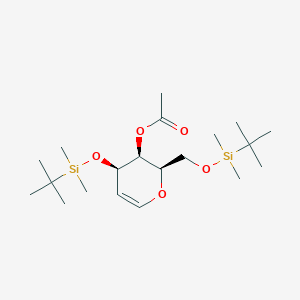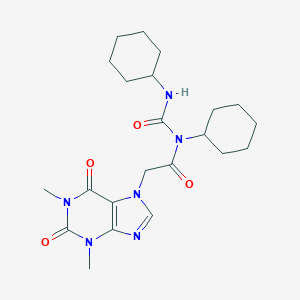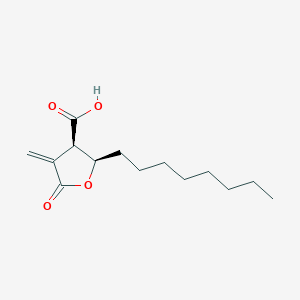
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a pyrazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its antimicrobial and anti-inflammatory effects by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation. It is also believed to exert its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been found to induce apoptosis in cancer cells, including breast cancer cells and lung cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, it also has some limitations. It is highly reactive and can easily form adducts with other compounds, which can affect its activity. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate. One direction is to further investigate its mechanism of action and its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, more research is needed to understand its limitations and how they can be overcome to improve its efficacy in lab experiments.
Synthesis Methods
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate can be synthesized using various methods, including the reaction of 1H-pyrazole-3-carboxylic acid with methyl nitrite and sodium hydroxide, or the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with methyl chloroformate and triethylamine. These methods have been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
CAS RN |
181585-85-3 |
|---|---|
Product Name |
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate |
Molecular Formula |
C5H5N3O5 |
Molecular Weight |
187.11 g/mol |
IUPAC Name |
methyl 1-hydroxy-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C5H5N3O5/c1-13-5(9)4-3(8(11)12)2-7(10)6-4/h2,10H,1H3 |
InChI Key |
PACMKPKAOJZEKR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])O |
Canonical SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])O |
synonyms |
1H-Pyrazole-3-carboxylicacid,1-hydroxy-4-nitro-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)

![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)


![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)
![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)




